molecular formula C12H7Cl B3053048 2-Chlorobiphenylene CAS No. 50558-21-9

2-Chlorobiphenylene

Cat. No.: B3053048
CAS No.: 50558-21-9
M. Wt: 186.63 g/mol
InChI Key: NCEVZHIJEFVYHB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobiphenylene can be synthesized through several methods. One common method involves the chlorination of biphenylene using molecular chlorine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobiphenylene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of this compound can lead to the formation of biphenyl and other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-hydroxybiphenyl or 2-aminobiphenyl.

    Oxidation: Products include various oxidized derivatives of biphenylene.

    Reduction: Products include biphenyl and other reduced forms of the compound.

Scientific Research Applications

2-Chlorobiphenylene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chlorobiphenylene involves its interaction with various molecular targets. The chlorine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobiphenylene: Similar structure with a bromine atom instead of chlorine.

    2-Iodobiphenylene: Contains an iodine atom at the second position.

    2-Fluorobiphenylene: Features a fluorine atom at the same position.

Uniqueness

2-Chlorobiphenylene is unique due to the specific reactivity imparted by the chlorine atom

Properties

IUPAC Name

2-chlorobiphenylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEVZHIJEFVYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618634
Record name 2-Chlorobiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50558-21-9
Record name 2-Chlorobiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobiphenylene
Reactant of Route 2
2-Chlorobiphenylene
Reactant of Route 3
2-Chlorobiphenylene
Reactant of Route 4
2-Chlorobiphenylene
Reactant of Route 5
2-Chlorobiphenylene
Reactant of Route 6
2-Chlorobiphenylene

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